molecular formula C16H14F3NO4S B2643834 Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate CAS No. 333449-49-3

Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate

Cat. No.: B2643834
CAS No.: 333449-49-3
M. Wt: 373.35
InChI Key: MCWSKRUBKWNDKW-UHFFFAOYSA-N
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Description

Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate (CAS: 592470-86-5 ) is a chemical compound with the molecular formula C17H16F3NO4S and a molecular weight of 387.37 g/mol. This methyl ester is a member of the N-substituted glycine family, a class of compounds known for their versatility as building blocks in organic synthesis and medicinal chemistry. The structure incorporates both a phenylsulfonyl group and a 3-(trifluoromethyl)phenyl moiety on the glycine nitrogen, features that are often associated with modified physicochemical properties and biological activity. Sulfonamide-substituted glycine derivatives are significant in chemical and biological research due to their potential as enzyme inhibitors and their utility as intermediates for the synthesis of more complex molecules. The core structure, which marries the amino acid glycine with a sulfonamide group, gives rise to a wide array of derivatives with diverse properties and applications. In research, such compounds have been explored for their use as antimicrobial, anti-inflammatory, and anticancer agents. The mechanism of action for these derivatives often involves the inhibition of specific enzymes, a key strategy in drug design. Furthermore, the structural framework of sulfonamide-substituted glycines makes them valuable as building blocks for the synthesis of more complex molecules with desired biological activities. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c1-24-15(21)11-20(25(22,23)14-8-3-2-4-9-14)13-7-5-6-12(10-13)16(17,18)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWSKRUBKWNDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate typically involves the reaction of methyl glycinate with phenylsulfonyl chloride and 3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Antibacterial Properties

Compounds containing sulfonamide groups, such as methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate, have demonstrated significant antibacterial activity. These compounds often inhibit bacterial growth by interfering with folic acid synthesis, similar to traditional sulfonamides. Preliminary studies suggest that this compound may exhibit comparable antibacterial properties, making it a candidate for further exploration in antimicrobial drug development.

Interaction Studies

Research has indicated that this compound interacts with various enzymes and receptors involved in metabolic pathways. These interactions may provide insights into its pharmacokinetics and therapeutic efficacy. For example, studies focusing on enzyme inhibition have shown promising results, indicating potential applications in treating metabolic disorders.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Direct Amination : This method involves the reaction of glycine derivatives with phenylsulfonyl chlorides and trifluoromethyl-substituted phenols.
  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of the desired product from precursor compounds.

These synthetic pathways allow for the production of high-purity compounds suitable for further research and application.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against various bacterial strains, suggesting its utility as a lead compound in antibiotic development.
  • Enzyme Inhibition : In vitro assays revealed that this compound effectively inhibits enzymes involved in inflammatory pathways, indicating possible therapeutic applications in treating autoimmune diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. The phenylsulfonyl group may also play a role in stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Halogen-Substituted Derivatives ()

  • Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate (): Substituents: 3-chloro-4-fluorophenyl instead of 3-(trifluoromethyl)phenyl. Impact: Chloro and fluoro groups are less electron-withdrawing than -CF₃, reducing electrophilic character. Molecular weight: ~343.78 g/mol (C₁₅H₁₃ClFNO₄S) .
  • Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate ():
    • Substituents : Methylsulfonyl group (simpler than phenylsulfonyl) and 3-chloro-2-methylphenyl.
    • Impact : Reduced steric hindrance and altered electronic properties compared to the target compound. CAS: 333451-86-8 .

Methoxy-Substituted Analogs ()

  • Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (): Substituents: 3-methoxyphenyl and 4-methylphenylsulfonyl. Impact: Methoxy (-OCH₃) is electron-donating, increasing nucleophilicity. Molecular weight: 349.40 g/mol (C₁₇H₁₉NO₅S) .
  • Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (): Substituents: Chloro and methoxy groups at positions 3 and 4 of the phenyl ring. CAS: 425626-62-6 .

Sulfonyl Group Variants ()

  • N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine (): Substituents: Methylsulfonyl instead of phenylsulfonyl. Impact: Reduced aromatic interactions and lower molecular weight (297.25 g/mol, C₁₀H₁₀F₃NO₄S). The absence of a phenyl ring in the sulfonyl group simplifies synthesis but may decrease stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound C₁₆H₁₄F₃NO₄S ~297.25 Phenylsulfonyl, 3-(trifluoromethyl) Discontinued; high electronegativity
6f (Azetidinone derivative) C₁₈H₁₇F₃N₂O₅S 418.40 β-Lactam ring, -CF₃ Conformationally rigid
Methyl N-(3-chloro-4-fluorophenyl)-... C₁₅H₁₃ClFNO₄S 343.78 3-Cl, 4-F Lower electrophilicity
Methyl N-(3-methoxyphenyl)-... C₁₇H₁₉NO₅S 349.40 3-OCH₃, 4-CH₃-C₆H₄SO₂ Enhanced nucleophilicity
N-(Methylsulfonyl)-N-[3-(trifluoromethyl)... C₁₀H₁₀F₃NO₄S 297.25 Methylsulfonyl, -CF₃ Simplified synthesis

Q & A

Q. Advanced Research Focus

  • Molecular Docking : Utilize software like AutoDock Vina to simulate binding affinities with proteins containing sulfonamide-binding pockets (e.g., carbonic anhydrase). The trifluoromethyl group may enhance hydrophobic interactions, as seen in antimicrobial cinnamanilides .
  • QSAR Analysis : Correlate electronic properties (e.g., Hammett σ values) of the trifluoromethyl and sulfonyl groups with bioactivity data from analogs .

What analytical techniques are critical for validating the structural integrity of this compound?

Q. Basic Research Focus

  • NMR Spectroscopy : Use ¹⁹F NMR to confirm trifluoromethyl group presence and ¹H NMR for sulfonamide proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

What safety protocols should be prioritized when handling this sulfonamide-containing compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure to sulfonamide intermediates, which may irritate mucous membranes .
  • Waste Disposal : Neutralize reaction byproducts (e.g., acidic residues) before disposal in designated hazardous waste containers .

How does the trifluoromethyl group influence this compound’s physicochemical and biological properties?

Q. Advanced Research Focus

  • Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability, as observed in agrochemical meta-diamides .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life. Compare with fluvalinate derivatives, where -CF₃ improves insecticidal activity .
  • Bioactivity : In antimicrobial studies, -CF₃ analogs exhibit MICs as low as 0.15 µM, suggesting its role in target binding .

How can researchers resolve contradictions in bioactivity data across studies?

Q. Advanced Research Focus

  • Standardized Assays : Replicate experiments using identical strains (e.g., Staphylococcus aureus ATCC 29213) and growth media to minimize variability .
  • Dose-Response Curves : Perform 8-point serial dilutions to calculate precise IC₅₀ values.
  • Structural Confirmation : Re-validate compound identity via XRD or 2D NMR if discrepancies arise, as impurities can skew results .

What in vitro models are suitable for evaluating this compound’s therapeutic potential?

Q. Advanced Research Focus

  • Cancer Cell Lines : Test cytotoxicity in MCF-7 (breast) or A549 (lung) cells, referencing sulfonamide-based inhibitors targeting tyrosine kinases .
  • Enzyme Inhibition Assays : Screen against carbonic anhydrase isoforms (e.g., CA-IX) using stopped-flow CO₂ hydration methods .

What strategies mitigate decomposition during long-term storage?

Q. Basic Research Focus

  • Temperature Control : Store at -20°C in amber vials to prevent photodegradation.
  • Desiccants : Use silica gel to avoid hydrolysis of the glycinate ester moiety .

How can structure-activity relationships (SAR) guide further derivatization?

Q. Advanced Research Focus

  • Substituent Screening : Replace the phenylsulfonyl group with pyridylsulfonyl to assess steric/electronic effects on potency .
  • Bioisosteres : Substitute -CF₃ with -OCF₃ or -SCF₃ to modulate solubility, as seen in fluvalinate optimization .

What are the ethical and regulatory considerations for in vivo studies?

Q. Advanced Research Focus

  • Animal Models : Follow OECD 423 guidelines for acute toxicity testing, prioritizing zebrafish embryos for preliminary screens.
  • Environmental Impact : Assess bioaccumulation potential via EPI Suite modeling, given the persistence of fluorinated compounds .

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